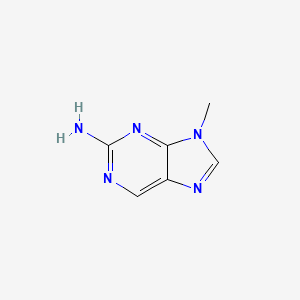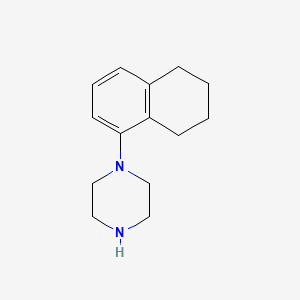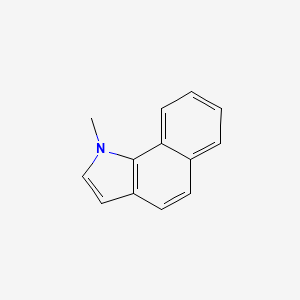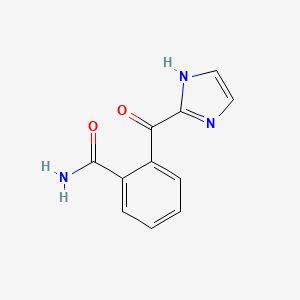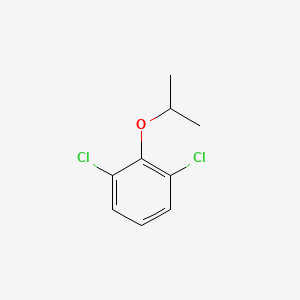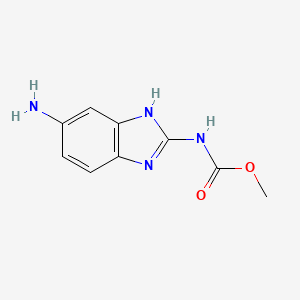
methyl 5-amino-1H-benzimidazole-2-carbamate
概要
説明
Methyl 5-amino-1H-benzimidazole-2-carbamate is a benzimidazole derivative known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its benzimidazole core, which is a fused heterocyclic structure containing both benzene and imidazole rings. The presence of an amino group at the 5-position and a carbamate group at the 2-position further enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1H-benzimidazole-2-carbamate typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carbonyl compound, such as formic acid or its derivatives, to form the benzimidazole core.
Amination: The introduction of the amino group at the 5-position can be achieved through nitration followed by reduction. Nitration of benzimidazole yields 5-nitrobenzimidazole, which is then reduced to 5-aminobenzimidazole using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Carbamoylation: The final step involves the introduction of the carbamate group. This can be done by reacting 5-aminobenzimidazole with methyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions (e.g., temperature, pressure, and solvent choice) ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Methyl 5-amino-1H-benzimidazole-2-carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form different benzimidazole derivatives, depending on the reducing agents used.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitrobenzimidazole, substituted benzimidazoles, and various carbamate derivatives, each with distinct chemical and biological properties.
科学的研究の応用
Methyl 5-amino-1H-benzimidazole-2-carbamate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives, which are valuable in material science and catalysis.
Biology: The compound exhibits significant biological activity, including antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections and certain cancers.
Industry: The compound is used in the formulation of fungicides and pesticides, contributing to agricultural productivity.
作用機序
The mechanism of action of methyl 5-amino-1H-benzimidazole-2-carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. In the case of its antifungal activity, it interferes with the synthesis of fungal cell walls, leading to cell lysis and death.
類似化合物との比較
Methyl 5-amino-1H-benzimidazole-2-carbamate can be compared with other benzimidazole derivatives, such as:
Carbendazim: Another benzimidazole carbamate with broad-spectrum antifungal activity.
Albendazole: A benzimidazole derivative used as an anthelmintic agent.
Thiabendazole: Known for its antifungal and anthelmintic properties.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of an amino group and a carbamate group on the benzimidazole core enhances its versatility in various applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable building block for the synthesis of more complex molecules. Its biological activity further underscores its potential in therapeutic and agricultural applications.
特性
IUPAC Name |
methyl N-(6-amino-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,10H2,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSUKVWVOYECEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598691 | |
| Record name | Methyl (6-amino-1H-benzimidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57438-18-3 | |
| Record name | Methyl (6-amino-1H-benzimidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


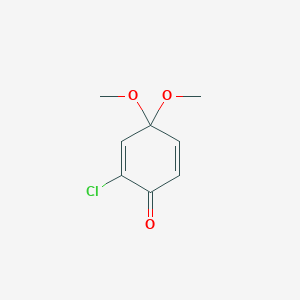
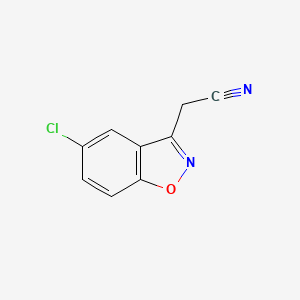
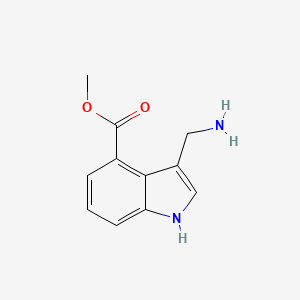
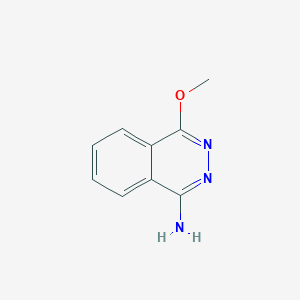
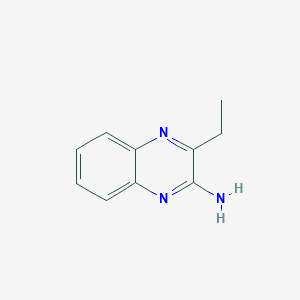
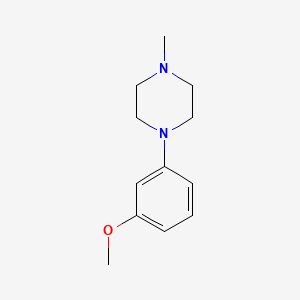
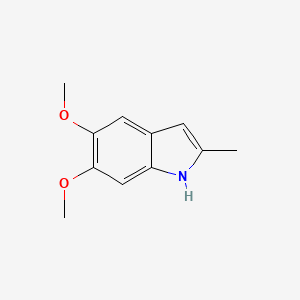
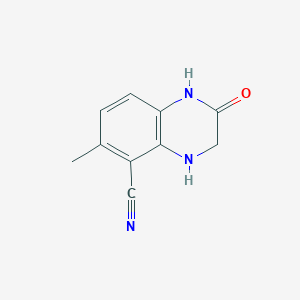
![2-Nitrofuro[3,2-c]pyridine](/img/structure/B3354091.png)
